molecular formula C8H16O B2764925 1-Methoxy-3-methylcyclohexane CAS No. 52204-64-5

1-Methoxy-3-methylcyclohexane

Cat. No.: B2764925
CAS No.: 52204-64-5
M. Wt: 128.215
InChI Key: YCPDYLJKHHAUBS-UHFFFAOYSA-N
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Description

1-Methoxy-3-methylcyclohexane is an organic compound with the molecular formula C8H16O It is a derivative of cyclohexane, where a methoxy group (-OCH3) and a methyl group (-CH3) are substituted at the first and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylcyclohexane can be synthesized through several methods. One common approach involves the methylation of 3-methylcyclohexanol using methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts can also be employed to facilitate the reaction and allow for easier separation of products.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group, yielding 3-methylcyclohexanol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Hydrochloric acid (HCl) or other strong acids for nucleophilic substitution.

Major Products:

    Oxidation: 3-methylcyclohexanone or 3-methylcyclohexanoic acid.

    Reduction: 3-methylcyclohexanol.

    Substitution: Various substituted cyclohexanes depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-3-methylcyclohexane has several applications in scientific research:

    Chemistry: It is used as a solvent and intermediate in organic synthesis.

    Biology: The compound can be used in studies involving membrane permeability and lipid interactions.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-3-methylcyclohexane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s behavior in different environments. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

  • 1-Methoxy-2-methylcyclohexane
  • 1-Methoxy-4-methylcyclohexane
  • 3-Methoxy-3-methylcyclohexane

Comparison: 1-Methoxy-3-methylcyclohexane is unique due to the specific positioning of the methoxy and methyl groups, which affects its steric and electronic properties. Compared to its isomers, it may exhibit different reactivity and physical properties, making it suitable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

1-methoxy-3-methylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7-4-3-5-8(6-7)9-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPDYLJKHHAUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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